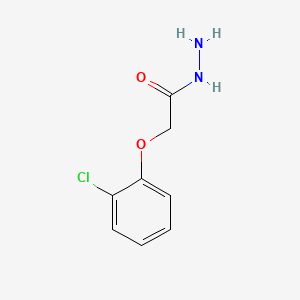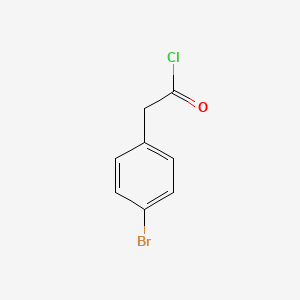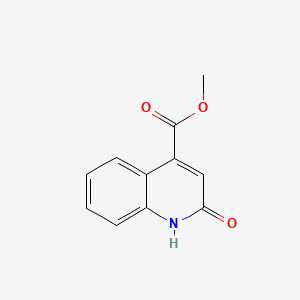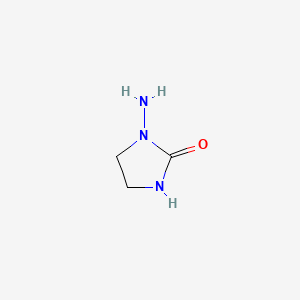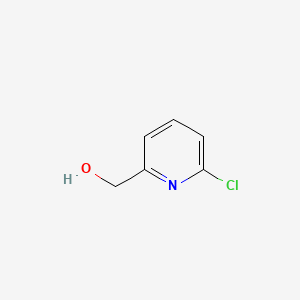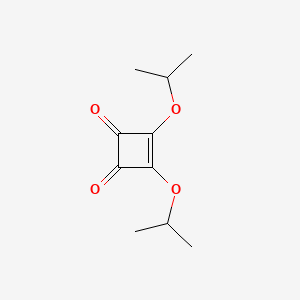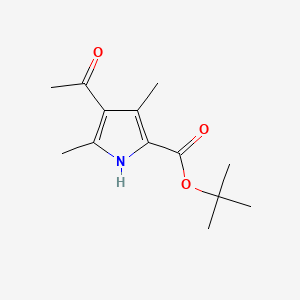
1-Bromo-4-(phenylsulfonyl)benzene
Descripción general
Descripción
1-Bromo-4-(phenylsulfonyl)benzene is a chemical compound with the molecular formula C12H9BrO2S . It has a molecular weight of 297.17 g/mol . The compound is also known by several synonyms, including p-Bromophenyl phenyl sulfone and Benzene, 1-bromo-4-(phenylsulfonyl)- .
Synthesis Analysis
While specific studies directly addressing 1-Bromo-4-(phenylsulfonyl)benzene synthesis are limited, similar sulfone compounds have been synthesized through reactions involving bromo-substituted precursors and sulfonyl groups. For instance, bromoethylsulfonium salts have been shown to react with aminoalcohols, leading to the formation of various heterocyclic compounds.
Molecular Structure Analysis
The molecular structure of 1-Bromo-4-(phenylsulfonyl)benzene includes a benzene ring substituted with a bromo group and a phenylsulfonyl group . The InChIKey of the compound is WUQDRRXKNVIWIR-UHFFFAOYSA-N .
Chemical Reactions Analysis
The reactivity of bromo-substituted sulfones like 1-Bromo-4-(phenylsulfonyl)benzene allows for a wide range of chemical transformations. For example, the reaction of bromoethylsulfonium salt with aminoalcohols or amino thiols has been used to synthesize various 1,4-heterocyclic compounds.
Physical And Chemical Properties Analysis
1-Bromo-4-(phenylsulfonyl)benzene has a molecular weight of 297.17 g/mol . It has a computed XLogP3 value of 3.2, indicating its lipophilicity . The compound has no hydrogen bond donors and two hydrogen bond acceptors .
Aplicaciones Científicas De Investigación
Acid Generation
1-Bromo-4-(phenylsulfonyl)benzene has been studied for its efficiency in acid generation. In particular, 1,4-bis(phenylsulfonyloxy)benzene, a related compound, has shown to be highly efficient for acid generation at low concentrations .
Synthesis of Biaryl Methyl Sulfones
This compound may be used to synthesize biaryl methyl sulfones. These are important intermediates in the synthesis of various organic compounds .
Synthesis of Thiophene-2-Sulfonamide
1-Bromo-4-(phenylsulfonyl)benzene can be used in the synthesis of 5-[[-4-(methylsulfonyl)phenyl]thio]thiophene-2-sulfonamide, a compound with potential biological activity .
Synthesis of 1-[4-(methylsulfonyl)phenyl]-1H-pyrazole (Hmsppz)
This compound can also be used in the synthesis of 1-[4-(methylsulfonyl)phenyl]-1H-pyrazole (Hmsppz), another compound with potential biological activity .
Synthesis of DuP 697
1-Bromo-4-(phenylsulfonyl)benzene can be used in the synthesis of DuP 697 via reaction with (5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)trimethylsilane .
Synthesis of Novel Compounds Containing L-Valine Residue
This compound can be used in the design and synthesis of novel compounds, containing in their molecules an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety .
Mecanismo De Acción
Target of Action
1-Bromo-4-(phenylsulfonyl)benzene (1BSB) is a diphenyl ether with a phenyl sulfone group It’s known that similar compounds have been used in the synthesis of novel compounds, which belong to n-acyl-α-amino acids, 4h-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .
Mode of Action
It’s known that similar compounds participate in free radical reactions . For instance, in the initiating step, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes a hydrogen atom to form succinimide (SH) .
Biochemical Pathways
1BSB is likely involved in the Suzuki–Miyaura coupling, a type of palladium-catalyzed cross-coupling reaction . This reaction is used to synthesize biaryl compounds, which are common motifs in organic chemistry. The product of the reaction is often attributed to a fast transmetalation through the boronate pathway .
Pharmacokinetics
It’s known that similar compounds can be analyzed using techniques such as nmr, hplc, lc-ms, and uplc .
Result of Action
The result of 1BSB’s action is the formation of new compounds through chemical reactions. For instance, in a free radical reaction, it can lead to the formation of succinimide (SH) . In the Suzuki–Miyaura coupling, it can lead to the formation of biaryl compounds .
Action Environment
The action of 1BSB is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling is often performed under palladium catalysis . Additionally, the free radical reactions involving similar compounds are influenced by the presence of NBS .
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-4-bromobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO2S/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQDRRXKNVIWIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177590 | |
| Record name | Benzene, 1-bromo-4-(phenylsulfonyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(phenylsulfonyl)benzene | |
CAS RN |
23038-36-0 | |
| Record name | 1-Bromo-4-(phenylsulfonyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23038-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfone, p-bromophenyl phenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023038360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23038-36-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220105 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-bromo-4-(phenylsulfonyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-(phenylsulphonyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.250 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Bromodiphenyl sulfone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M9G8R8RHY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

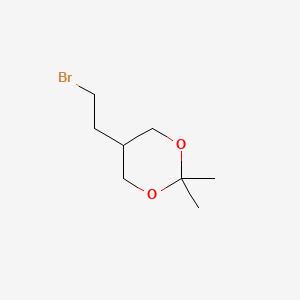
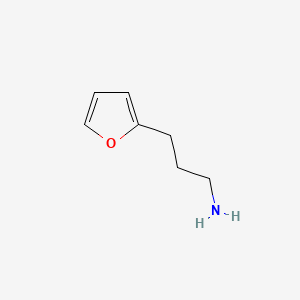

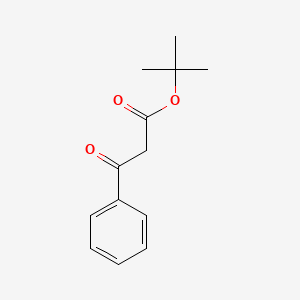
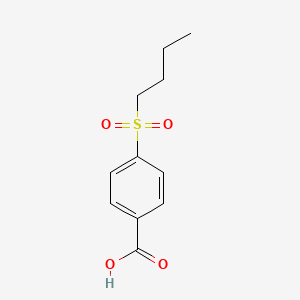
![Ethyl 2-chloro-2-[[2-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B1265987.png)
